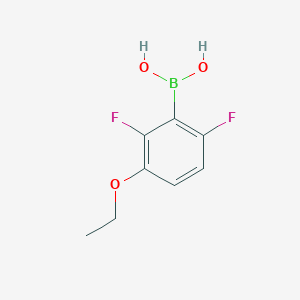

2,6-Difluoro-3-ethoxyphenylboronic acid

Beschreibung

Historical Context of Boronic Acids in Organic Chemistry

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. sigmaaldrich.comsigmaaldrich.com Frankland's work involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation, to produce ethylboronic acid. sigmaaldrich.comsigmaaldrich.com For a considerable time, these compounds remained largely a chemical curiosity. However, the development of new synthetic methods and the discovery of their utility in cross-coupling reactions in the latter half of the 20th century led to a surge in interest and research.

Overview of Arylboronic Acids: Structure, Reactivity, and Applications

Arylboronic acids are characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. The boron atom in boronic acids is electron-deficient, making them effective Lewis acids. sigmaaldrich.com This property allows them to form reversible covalent complexes with diols, amino acids, and other Lewis bases. sigmaaldrich.com

Structurally, the boron atom in arylboronic acids is sp² hybridized, with a trigonal planar geometry. nih.gov They are generally stable, crystalline solids with high melting points, although they are prone to dehydration to form cyclic trimers known as boroxines. sigmaaldrich.com

The most significant application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of biaryls and other complex structures. researchgate.net Beyond Suzuki-Miyaura coupling, arylboronic acids are also used in other important transformations such as Chan-Lam coupling for the formation of carbon-heteroatom bonds.

Importance of Fluorinated Arylboronic Acids in Modern Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated organic compounds are of great interest in pharmaceutical and agrochemical research.

Fluorinated arylboronic acids serve as valuable building blocks for introducing fluorinated aryl motifs into larger molecules. chemimpex.com The presence of fluorine atoms on the aromatic ring can also modulate the reactivity of the boronic acid group, which can be advantageous in certain synthetic applications. The development of methods for the synthesis of a wide variety of fluorinated arylboronic acids has expanded the toolbox of synthetic chemists, enabling the creation of novel and potent bioactive compounds. chemimpex.com

Specific Focus on 2,6-Difluoro-3-ethoxyphenylboronic Acid: Rationale and Research Gap

This compound is a specific example of a fluorinated arylboronic acid. Its structure combines the features of a difluorinated phenyl ring with an ethoxy substituent, suggesting its potential as a building block in various synthetic endeavors.

Below is a table summarizing the known properties of this compound based on available data.

| Property | Value |

| IUPAC Name | (3-ethoxy-2,6-difluorophenyl)boronic acid |

| Molecular Formula | C₈H₉BF₂O₃ |

| Molecular Weight | 201.96 g/mol |

| CAS Number | 849062-00-6 |

| Appearance | Solid (may contain varying amounts of anhydride) |

| InChI Key | XNCPAOSJJNRPHW-UHFFFAOYSA-N |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Despite its commercial availability and the clear potential stemming from its structure, a comprehensive review of scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its specific synthesis, reactivity profile, or applications in peer-reviewed journals.

The PubChem entry for this compound indicates its mention in several patents, suggesting its use as an intermediate in the synthesis of proprietary molecules, likely within the pharmaceutical or materials science sectors. nih.gov However, the specifics of these applications are not publicly detailed.

For comparison, the closely related compound 2,6-Difluorophenylboronic acid has been documented as a substrate in Suzuki-Miyaura coupling reactions for the synthesis of materials for organic semiconductors and as an intermediate for potent TGR5 agonists. sigmaaldrich.com Similarly, 2,6-Difluoro-3-methoxyphenylboronic acid is noted for its utility in synthesizing complex, biologically active compounds. chemimpex.com

The lack of dedicated research on this compound presents an opportunity for future investigation. Key areas for exploration would include:

Development and optimization of synthetic routes: Establishing efficient and scalable methods for its preparation.

Exploration of its reactivity: A detailed study of its participation in various cross-coupling and other reactions.

Application in medicinal chemistry: Investigating its potential as a building block for novel therapeutic agents.

Use in materials science: Assessing its utility in the creation of new functional materials.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-ethoxy-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCPAOSJJNRPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584629 | |

| Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-00-6 | |

| Record name | B-(3-Ethoxy-2,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-ethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 2,6 Difluoro 3 Ethoxyphenylboronic Acid

Fundamental Reaction Pathways Involving Arylboronic Acids

Arylboronic acids are versatile intermediates, and their reactivity is most notably exploited in palladium-catalyzed cross-coupling reactions, though they are also susceptible to other transformations such as protodeboronation and oxidation.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgbyjus.com This reaction couples an organoboron compound, such as 2,6-Difluoro-3-ethoxyphenylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgmt.com The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.com

The catalytic cycle is initiated by the formation of a catalytically active Pd(0) species. wikipedia.org

The first and often rate-determining step of the catalytic cycle is the oxidative addition of the organohalide (R¹-X) to the Pd(0) catalyst. wikipedia.orgbyjus.com In this process, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex. wikipedia.orgyonedalabs.com This step results in the oxidation of palladium from the 0 to the +2 oxidation state. byjus.com

The reactivity of the organohalide in this step generally follows the order of I > OTf > Br > Cl. libretexts.org The initial product of this addition is a cis-palladium complex, which typically isomerizes to the more stable trans-complex. wikipedia.org The stereochemistry of the organohalide is generally retained for vinyl halides but inverted for allylic and benzylic halides. wikipedia.org For aryl halides, such as those that would couple with this compound, this step leads to the formation of an arylpalladium(II) halide intermediate.

Table 1: Key Aspects of the Oxidative Addition Step

| Feature | Description |

| Catalyst State Change | Pd(0) → Pd(II) |

| Bond Formation | Pd-C and Pd-X |

| Bond Cleavage | C-X |

| Rate-Determining Step | Often the slowest step in the catalytic cycle. wikipedia.org |

| Reactivity of Halides | I > OTf > Br > Cl libretexts.org |

| Stereochemistry | Retention for vinyl halides, inversion for allylic/benzylic halides. wikipedia.org |

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (in this case, the 2,6-difluoro-3-ethoxyphenyl group) is transferred to the palladium(II) complex, displacing the halide. byjus.com This critical step requires the presence of a base, and its exact mechanism has been a subject of extensive study, leading to two primary proposed pathways. wikipedia.orgresearchgate.netnih.gov

Boronate Pathway: In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) first reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). wikipedia.orgorganic-chemistry.org This "ate" complex then reacts with the arylpalladium(II) halide complex, transferring the aryl group to the palladium center. researchgate.netacs.org

Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex first, replacing the halide ligand with a hydroxide or alkoxide ligand to form a palladium-hydroxo complex (Ar-Pd-OH). researchgate.netacs.org This complex then reacts with the neutral boronic acid. nih.gov Studies suggest that for reactions using weak bases and aqueous solvents, the reaction between a palladium hydroxo complex and the boronic acid is the more likely pathway for transmetalation. researchgate.netnih.gov

Regardless of the specific pathway, a diorganopalladium(II) complex is formed, setting the stage for the final step of the cycle.

Table 2: Comparison of Transmetalation Pathways

| Pathway | Initial Reaction of Base | Boron Species Reacting with Palladium | Palladium Species Reacting with Boron |

| Boronate Pathway | With boronic acid | Aryl trihydroxyboronate [ArB(OH)₃]⁻ wikipedia.orgresearchgate.net | Arylpalladium(II) halide [Ar'Pd(L)₂X] researchgate.net |

| Oxo-Palladium Pathway | With arylpalladium(II) halide | Neutral arylboronic acid [ArB(OH)₂] nih.gov | Arylpalladium(II) hydroxo complex [Ar'Pd(L)₂OH] acs.org |

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this step, the two organic groups (the one from the organohalide and the one from the boronic acid) on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This process regenerates the Pd(0) catalyst, which can then participate in a new catalytic cycle. wikipedia.org The reductive elimination proceeds with retention of stereochemistry of the two coupling partners. wikipedia.org Bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate this step. wikipedia.org

Protodeboronation is a common side reaction in processes involving arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be undesirable as it consumes the boronic acid reagent. ed.ac.uk The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl group. wikipedia.org

Acid-Catalyzed Protodeboronation: Under acidic conditions, the protodeboronation of arylboronic acids can occur via an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid group. wikipedia.orgrsc.org This pathway is generally favored for arylboronic acids bearing electron-donating groups. rsc.org However, highly electron-deficient arylboronic acids show negligible susceptibility to this pathway. acs.org

Base-Catalyzed Protodeboronation: This is often the more problematic pathway, especially under the basic conditions of the Suzuki-Miyaura coupling. ed.ac.uk The reaction proceeds through the formation of the more reactive arylboronate anion [ArB(OH)₃]⁻. wikipedia.org For highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, this process can be particularly rapid. acs.org In fact, kinetic studies have shown that some polyfluorinated phenylboronic acids are many orders of magnitude more reactive towards protodeboronation than less substituted systems. acs.org The mechanism can either be a concerted proton transfer or involve the liberation of a transient aryl anion. acs.orgnih.gov

Metal Salt-Catalyzed Protodeboronation: Certain metal salts, including those of copper, silver, and gold, have been shown to catalyze the protodeboronation of arylboronic acids. researchgate.netrsc.orgorganic-chemistry.org For instance, a silver-catalyzed method has been developed for the efficient protodeboronation of a broad range of arylboronic acids and their esters in the presence of a base. rsc.orgrsc.org Lewis acid additives like copper and zinc salts can also influence the rate of protodeboronation, either by attenuating or accelerating the process depending on the specific substrate. ed.ac.uk

The presence of two electron-withdrawing fluorine atoms in this compound likely makes it particularly susceptible to base-catalyzed protodeboronation. acs.org

Arylboronic acids can be oxidized to form phenols. This transformation can be achieved using various oxidizing agents. nih.gov Common reagents for this ipso-hydroxylation include hydrogen peroxide (H₂O₂), Oxone®, and meta-chloroperoxybenzoic acid (mCPBA). nih.gov The oxidation with H₂O₂ is a widely used method, readily converting a variety of phenylboronic acids to their corresponding phenols. nih.gov Environmentally friendlier methods, such as aerobic oxidation promoted by catalysts or electrochemical methods, have also been developed. nih.gov More recently, photocatalytic methods using visible light have been employed for the hydroxylation of arylboronic acids, sometimes utilizing superoxide (B77818) radical anions generated in situ. mdpi.com The general mechanism for oxidation, for example with hydrogen peroxide, involves the formation of a peroxyboronate intermediate which then rearranges to form the phenol (B47542) and boric acid.

Table 3: Common Oxidants for Arylboronic Acid Hydroxylation

| Oxidant | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often at room temperature. | nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone (B3395972) at low temperatures. | nih.gov |

| m-Chloroperoxybenzoic acid (mCPBA) | Aqueous ethanol. | nih.gov |

| Molecular Oxygen (Air) | Often requires a catalyst (e.g., quinone, thiols) or electrochemical promotion. | nih.gov |

Homocoupling Reactions

Homocoupling of arylboronic acids is a significant side reaction often observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction leads to the formation of symmetrical biaryls and is influenced by factors like the presence of oxygen, the catalyst system, and the nature of the boronic acid itself.

The most commonly accepted mechanism for palladium-catalyzed homocoupling involves the presence of dioxygen. stackexchange.comnih.gov The process is believed to be initiated by the reaction of a Pd(0) catalyst with O₂, forming a palladium peroxo complex, (η²-O₂)PdL₂. This complex then reacts with the arylboronic acid. An adduct is formed through the coordination of one of the peroxo complex's oxygen atoms to the electron-deficient boron atom of the boronic acid. stackexchange.comnih.govlibretexts.org This adduct can then react with a second molecule of the arylboronic acid, leading to the formation of a diarylpalladium(II) complex (Ar₂PdL₂), which subsequently undergoes reductive elimination to yield the symmetrical biaryl (Ar-Ar) and regenerate the Pd(0) catalyst. stackexchange.com

However, alternative mechanisms have been proposed, especially under oxygen-free conditions. One such pathway suggests that homocoupling can occur through a protonolysis/second transmetalation sequence. This can be particularly relevant for sterically hindered or electron-deficient arylboronic acids. studentdoctor.net Given the electron-withdrawing nature of the two fluorine atoms in this compound, this alternative pathway may be a contributing factor to homocoupling product formation. The reaction is also known to be promoted by various oxidants and can be catalyzed by other transition metals, such as copper. reddit.comnih.gov

| Pathway | Key Intermediate/Step | Promoting Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed (Aerobic) | Palladium peroxo complex ((η²-O₂)PdL₂) | Presence of dioxygen | stackexchange.com, nih.gov |

| Palladium-Catalyzed (Anaerobic) | Protonolysis/Second Transmetalation | Electron-deficient/hindered boronic acids | studentdoctor.net |

| Copper-Catalyzed | B-to-Cu transmetalation | Cu(I) or Cu(II) salts | nih.gov |

Role of Fluorine Substitution in Aromatic Ring Reactivity

The presence of two fluorine atoms on the aromatic ring, particularly at the ortho positions relative to the boronic acid group, profoundly impacts the reactivity of this compound.

Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly increases the Lewis acidity of the boronic acid group. wikipedia.org The pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorinated phenylboronic acids have lower pKa values, indicating higher acidity. For instance, the pKa range for various fluorinated phenylboronic acids is reported to be between 6.17 and 8.77.

In this compound, the two fluorine atoms are ortho and meta to the boronic acid.

Ortho-Fluorine: An ortho-fluorine substituent strongly increases acidity due to the inductive effect. Furthermore, it can form an intramolecular hydrogen bond between the fluorine and the hydrogen of the boronic acid's hydroxyl group (B-O-H···F), which stabilizes the neutral acid form and enhances its acidity.

Meta-Fluorine: At the meta position, the electron-withdrawing inductive effect is dominant, as the resonance effect is much weaker, leading to a significant increase in acidity.

This increased acidity is beneficial for many reactions, including Suzuki-Miyaura coupling, as the formation of the boronate anion—a key step in the transmetalation process—is facilitated. studypug.com However, the strong electron-withdrawing nature of the two fluorine atoms also deactivates the aromatic ring towards electrophilic aromatic substitution. lodz.pl

The placement of a fluorine atom at the ortho position (C2) to the boronic acid group introduces significant steric hindrance. In this compound, both positions flanking the carbon-boron bond are substituted with fluorine. This steric bulk can impede the approach of the palladium catalyst to the boronic acid group during the transmetalation step of cross-coupling reactions. rsc.orgresearchgate.net

This steric inhibition can slow down the rate of desired cross-coupling reactions and in some cases may favor side reactions like protodeboronation or homocoupling. studentdoctor.nettandfonline.com The development of specialized bulky phosphine ligands (e.g., SPhos, AntPhos) has been a key strategy to overcome the challenge of coupling sterically hindered substrates by creating a more reactive and accessible catalytic species. studentdoctor.netresearchgate.net While fluorine is a relatively small atom compared to other halogens, the presence of two such substituents in the ortho positions creates a demanding steric environment that significantly influences reaction kinetics.

Influence of the Ethoxy Group on Electronic and Steric Properties

The oxygen atom of the ethoxy group possesses lone pairs of electrons, which it can donate into the aromatic π-system via resonance (a +M effect). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the ethoxy group. libretexts.org Simultaneously, the high electronegativity of the oxygen atom causes it to withdraw electron density through the sigma bond (an inductive -I effect). libretexts.org For alkoxy groups, the resonance effect is generally considered to be stronger than the inductive effect, making them net electron-donating and ring-activating groups. libretexts.org

| Substituent | Position | Electronic Effect on Ring/Reactivity | Steric Effect | Reference |

|---|---|---|---|---|

| Fluorine | C2 (ortho) | Strong -I (electron-withdrawing), increases boronic acid acidity, deactivates ring | High, hinders approach to boronic acid | , rsc.org |

| Fluorine | C6 (ortho) | Strong -I (electron-withdrawing), increases boronic acid acidity, deactivates ring | High, hinders approach to boronic acid | , rsc.org |

| Ethoxy | C3 (meta) | +M > -I (net electron-donating), activates ring overall but inductive withdrawal at C1 | Moderate | libretexts.org, |

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving arylboronic acids. These theoretical studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetics that govern reaction outcomes.

DFT calculations are widely used to model the catalytic cycles of reactions like the Suzuki-Miyaura coupling and homocoupling. libretexts.org By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction energy profile. This profile helps identify the rate-determining step and explains observed selectivities.

For a molecule like this compound, DFT studies could provide quantitative insights into:

Ligand and Base Effects: Modeling how different phosphine ligands or bases interact with the palladium center and the boronic acid to facilitate the reaction.

Steric vs. Electronic Effects: Quantifying the energetic penalty associated with steric hindrance from the ortho-fluorine atoms versus the electronic activation they provide.

Homocoupling vs. Cross-Coupling: Comparing the activation energies for the desired cross-coupling pathway versus the undesired homocoupling pathway to predict product distributions under various conditions. libretexts.org

While specific DFT studies on this compound are not prominently published, the well-established application of these methods to similar hindered and electronically modified arylboronic acids provides a robust framework for understanding its reactivity. nih.gov For example, DFT calculations have been used to confirm the mechanism of homocoupling via a palladium peroxo complex and to analyze the role of the base in activating the boronic acid for transmetalation. libretexts.org

Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MESP) analysis is a computational method used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto its electron density surface. rsc.org This analysis provides a visual representation of the charge distribution, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. researchgate.netwalisongo.ac.id

In molecules containing fluorine, the MESP can reveal the anisotropic distribution of charge density around the halogen atom. mdpi.com While fluorine is highly electronegative, the potential on the extension of the C-F bond (a σ-hole) can be less negative or even positive depending on the molecular environment, influencing non-covalent interactions and reactivity. mdpi.com For fluorinated phenylboronic acids, MESP analysis helps in understanding the electronic effects of the substituents on the aromatic ring and the boronic acid group. bohrium.commdpi.com

For this compound, the MESP surface would be characterized by several key features:

Negative Potential (Red/Yellow): The oxygen atoms of the boronic acid and the ethoxy group are expected to be the most electron-rich sites, indicated by deep red or yellow colors on the MESP map. These regions are the primary sites for interaction with electrophiles. The fluorine atoms will also exhibit negative potential, though the distribution might be anisotropic. researchgate.netmdpi.com

Positive Potential (Blue): The hydrogen atoms of the hydroxyl groups in the boronic acid are highly electron-deficient and represent the most positive regions (deep blue). These sites are strong hydrogen bond donors. The boron atom, being electron-deficient, will also exhibit a positive potential, making it the electrophilic center for nucleophilic attack, a key step in reactions like the Suzuki-Miyaura coupling. bohrium.com

Aromatic Ring: The electrostatic potential of the phenyl ring is modulated by the substituents. The two electron-withdrawing fluorine atoms at positions 2 and 6 will decrease the electron density of the ring, making it more susceptible to nucleophilic attack than unsubstituted benzene (B151609). Conversely, the electron-donating ethoxy group at position 3 will increase the electron density, particularly at the ortho and para positions relative to it (though this effect is counteracted by the adjacent fluorine atoms).

Table 1: Predicted MESP Characteristics and Reactive Sites of this compound

| Molecular Region | Predicted MESP Value | Predicted Reactivity |

| Boronic Acid Hydroxyl Oxygens | Highly Negative | Nucleophilic/Hydrogen Bond Acceptor |

| Ethoxy Oxygen | Negative | Nucleophilic/Hydrogen Bond Acceptor |

| Boronic Acid Hydroxyl Hydrogens | Highly Positive | Electrophilic/Hydrogen Bond Donor |

| Boron Atom | Positive | Electrophilic Center |

| Aromatic Ring | Moderately Positive/Neutral | Modulated by substituents |

Note: This table is based on general principles of MESP analysis and data from related fluorinated and phenylboronic acid compounds. Specific MESP values would require a dedicated computational study on this compound.

HOMO-LUMO Energy Gap Analysis and Reactivity Parameters

The Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor/acceptor. nih.gov Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower reactivity. researchgate.net

In substituted phenylboronic acids, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups, such as fluorine, tend to lower both the HOMO and LUMO energy levels, while electron-donating groups, like the ethoxy group, tend to raise them. nih.gov The combined effect of the two fluorine atoms and one ethoxy group in this compound will determine its specific electronic characteristics.

From the HOMO-LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index indicates a strong electrophile. nih.gov

Table 2: Representative Reactivity Parameters for a Substituted Phenylboronic Acid (Illustrative)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 |

Note: The values in this table are illustrative and based on typical ranges for substituted phenylboronic acids found in computational studies. researchgate.netnih.gov Actual values for this compound would require specific quantum chemical calculations.

Solvent Effects on Reaction Pathways and Conformations

The choice of solvent can significantly impact chemical reactions by influencing the stability of reactants, transition states, and products, thereby altering reaction rates and pathways. hes-so.ch For reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, the solvent plays a crucial role. heia-fr.chresearchgate.net

Solvents can affect the conformation of this compound. Phenylboronic acids can exist in different conformations due to the rotation around the C-B bond and the orientation of the hydroxyl groups. nih.govmdpi.com The relative stability of these conformers can be influenced by the solvent's polarity and its ability to form hydrogen bonds. In polar or protic solvents, conformations that maximize hydrogen bonding with the solvent may be favored.

Furthermore, boronic acids are known to exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. This equilibrium is highly dependent on the solvent and the concentration. mdpi.com In non-polar solvents, the formation of boroxine (B1236090) is often favored, which can affect the reactivity of the boronic acid in subsequent reactions.

In the context of Suzuki-Miyaura reactions, the solvent system, often a mixture of an organic solvent and an aqueous base, affects several key steps:

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step. The solvent influences the activation of the boronic acid, often through the formation of a boronate species [R-B(OH)₃]⁻. The solubility and basicity of the base, which are solvent-dependent, are crucial for this step. hes-so.chnih.gov

Catalyst Stability and Activity: The solvent can coordinate to the palladium catalyst, influencing its stability and reactivity. hes-so.ch

Phase Transfer: In biphasic systems, the solvent composition affects the partitioning of the reactants and catalyst between the phases.

Studies on Suzuki-Miyaura reactions have shown that solvents like THF, dioxane, and DMF are commonly used, often in combination with water. The optimal solvent depends on the specific substrates and reaction conditions. hes-so.chheia-fr.ch For highly fluorinated arylboronic esters, the choice of base and solvent has been shown to be critical for achieving successful cross-coupling. nih.gov

Table 3: Potential Solvent Effects on Reactions of this compound

| Solvent Property | Potential Effect |

| Polarity | Influences the stability of charged intermediates and transition states. |

| Protic/Aprotic | Affects hydrogen bonding interactions and the stability of different conformers. |

| Coordinating Ability | Can coordinate to the boron atom or a metal catalyst, modulating reactivity. |

| Water Content | Crucial for the formation of boronate species in Suzuki-Miyaura reactions. |

Applications of 2,6 Difluoro 3 Ethoxyphenylboronic Acid in Advanced Organic Synthesis

Advanced Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. jyu.fiyoutube.com This reaction is particularly crucial for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com

2,6-Difluoro-3-ethoxyphenylboronic acid is a competent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with a wide array of (hetero)aryl halides (iodides, bromides, and chlorides) and triflates. jyu.fiorganic-chemistry.org The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, although modern catalyst systems can effectively activate even less reactive chlorides. organic-chemistry.org The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid group can influence the electronic nature of the arylboronic acid, affecting transmetalation rates in the catalytic cycle.

The versatility of the Suzuki-Miyaura reaction allows this boronic acid to be coupled with a diverse range of substrates, including electron-rich, electron-poor, and sterically hindered (hetero)aryl systems, to generate complex molecular frameworks. researchgate.netmdpi.com A related synthetic strategy highlights the use of a precursor, 2,6-difluoro-3-hydroxybenzoic acid, in the construction of complex biphenyl (B1667301) derivatives, underscoring the utility of the difluorinated phenyl scaffold in building larger molecules. nih.gov

The primary application of this compound in Suzuki-Miyaura reactions is the synthesis of complex biaryl and heterobiaryl scaffolds. mdpi.commdpi.com These structural motifs are central to many biologically active compounds and advanced materials. By coupling this boronic acid with a functionalized (hetero)aryl halide, chemists can strategically introduce the 2,6-difluoro-3-ethoxyphenyl unit. This specific substitution pattern is often sought in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of heteroatom-rich aromatic molecules is particularly relevant in drug discovery. nih.gov

While stereoselective and regioselective Suzuki-Miyaura couplings are powerful tools in synthesis, specific studies detailing these reactions with this compound are not prominently featured in the surveyed literature. In general, the regioselectivity of the Suzuki coupling is high, as the reaction occurs specifically at the carbon-boron and carbon-halogen (or triflate) bonds. Stereoselectivity becomes a critical consideration when coupling partners contain stereocenters or when creating axially chiral biaryls. The outcome of such reactions is typically governed by the choice of catalyst, ligand, and reaction conditions, which can create a specific chiral environment or favor a particular reaction pathway.

The success of Suzuki-Miyaura couplings, especially with challenging substrates like polysubstituted arylboronic acids, heavily relies on the catalyst system. Palladium complexes are the most common catalysts, and their efficacy is profoundly influenced by the choice of phosphine (B1218219) ligand. researchgate.netresearchgate.net For sterically hindered or electronically deactivated substrates, highly active catalyst systems are required. jyu.fi

Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their ability to promote efficient cross-coupling of a broad range of substrates, including unreactive aryl chlorides, often at low catalyst loadings and under mild conditions. organic-chemistry.org These bulky and electron-rich ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle. While direct examples specifying the optimal ligand for this compound are not detailed, the principles of catalyst selection suggest that such advanced ligands would be highly effective. nih.govresearchgate.net

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides | Classic, widely used catalyst. |

| PdCl₂(dppf) | dppf | (Hetero)aryl bromides, chlorides | Efficient for a range of substrates, including heteroaryls. nih.gov |

| Pd₂(dba)₃ | SPhos / XPhos | Aryl chlorides, bromides, triflates | High activity, broad scope, good for hindered substrates. organic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | Aryl triflates, halides | Effective for a diverse array of substrates under mild conditions. organic-chemistry.org |

Derivatization Strategies and Functional Group Transformations

Beyond its direct use in coupling reactions, this compound can be chemically modified to enhance its properties or alter its reactivity.

Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides (boroxines). escholarship.org To improve stability, shelf-life, and handling, and sometimes to modify reactivity or solubility, boronic acids are often converted into boronic esters. The most common are pinacol (B44631) esters, formed by reacting the boronic acid with pinacol. orgsyn.orggoogle.com

This esterification is typically an equilibrium process. The reaction can be driven to completion by removing the water formed, either by azeotropic distillation (e.g., with toluene) or by using a dehydrating agent like magnesium sulfate. orgsyn.org The resulting boronate esters, such as the pinacol ester of this compound, are generally more robust, less polar, and are competent coupling partners in Suzuki-Miyaura and other cross-coupling reactions. youtube.com In some cases, the use of a boronic ester can be advantageous in reactions that are sensitive to the presence of free boronic acid. nih.gov

Table 2: General Methods for Boronic Ester Formation

| Reagent | Solvent | Conditions | Purpose |

|---|---|---|---|

| Pinacol | Toluene | Reflux with Dean-Stark trap | Azeotropic removal of water to drive equilibrium. google.com |

| Pinacol | Diethyl Ether / THF | Room temperature with MgSO₄ | Mild conditions using a chemical drying agent. orgsyn.org |

| Isopropanol | N/A | Heating | Formation of diisopropyl boronate esters. |

Post-Polymerization Functionalization via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov This palladium-catalyzed reaction is particularly valuable for its high functional group tolerance and mild reaction conditions. nih.gov In the realm of polymer chemistry, Suzuki coupling has emerged as a powerful tool for post-polymerization modification, allowing for the precise introduction of functional units onto a polymer backbone. nih.gov This technique enables the synthesis of complex and well-defined polymer architectures, such as cyclic-brush polymers. nih.gov

While direct studies detailing the use of this compound in post-polymerization functionalization are not extensively documented in publicly available literature, the principles of Suzuki coupling suggest its potential in this area. A related compound, 2,6-difluoro-3-methoxyphenylboronic acid, is noted for its utility in creating advanced materials like polymers and nanomaterials, hinting at the analogous capabilities of the ethoxy derivative. chemimpex.com The fluorinated structure of these compounds can enhance reactivity and selectivity in cross-coupling reactions. chemimpex.com The general mechanism involves the reaction of a polymer bearing halide or triflate groups with a boronic acid in the presence of a palladium catalyst and a base.

Table 1: Key Aspects of Post-Polymerization Functionalization via Suzuki Coupling

| Feature | Description | Relevance to this compound |

| Reaction Type | Palladium-catalyzed cross-coupling | The boronic acid functional group is designed for this type of reaction. |

| Goal | Introduction of specific functionalities onto a polymer chain | The 2,6-difluoro-3-ethoxyphenyl group could be introduced to modify polymer properties. |

| Advantages | High efficiency and functional group tolerance | Allows for modification of polymers with diverse chemical structures. nih.gov |

Metal-Catalyzed Functionalizations Beyond Suzuki Coupling

Beyond the well-established Suzuki coupling, boronic acids can participate in a variety of other metal-catalyzed transformations. These reactions often leverage the Lewis acidic nature of the boron atom and its ability to undergo transmetalation with various metal catalysts. While specific examples involving this compound are not prevalent in the literature, the broader class of arylboronic acids is known to participate in reactions such as Chan-Lam coupling for C-O and C-N bond formation and additions to unsaturated systems. The electron-withdrawing nature of the fluorine atoms in this compound could influence its reactivity in these transformations, potentially favoring certain reaction pathways.

Catalytic Roles of this compound and Related Boronic Acids

In addition to their role as reagents in cross-coupling reactions, boronic acids have gained recognition as versatile organocatalysts. This field, known as boronic acid catalysis (BAC), harnesses the Lewis acidity of the boron center to activate various functional groups.

Boronic Acid Catalysis (BAC) in Hydroxyl Group Functionalization

Arylboronic acids can serve as effective catalysts for the functionalization of hydroxyl groups. This is particularly useful as it can circumvent the need for pre-activation of alcohols, a common step in many synthetic routes. The catalytic cycle generally involves the formation of a boronate ester intermediate, which activates the C-O bond of the alcohol, making it more susceptible to nucleophilic attack. While specific studies on the catalytic activity of this compound in this context are limited, the principles of BAC suggest its potential applicability. The electronic properties conferred by the fluoro and ethoxy substituents would likely influence its catalytic efficacy.

Activation of Carboxylic Acids, Alcohols, and Oximes

Boronic acid catalysis extends to the activation of other important functional groups, including carboxylic acids, alcohols, and oximes. For instance, boronic acids can catalyze the amidation of carboxylic acids by activating the carboxylic acid for nucleophilic attack by an amine. Similarly, they can facilitate the formation of oximes, which are valuable in bioconjugation and other areas of chemical biology. The Lewis acidic nature of the boronic acid is key to these transformations, and the specific substituents on the aryl ring can modulate this acidity and, therefore, the catalytic activity.

Dual Catalytic Systems Involving Boronic Acids

A more advanced application of boronic acid catalysis involves its integration into dual catalytic systems. In such systems, the boronic acid works in concert with another catalyst, such as a chiral amine or a transition metal complex, to achieve transformations that are not possible with either catalyst alone. For example, a dual system of a boronic acid and a chiral amine can be used for the enantioselective alkylation of aldehydes with allylic alcohols. The boronic acid activates the alcohol, while the chiral amine forms a reactive enamine intermediate with the aldehyde, leading to a highly selective C-C bond formation. The potential of this compound in such systems remains an area for future exploration.

Synthesis of Advanced Materials and Functional Molecules

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced materials and functional molecules. As previously mentioned, the related methoxy-substituted compound is utilized in the creation of polymers and nanomaterials, where it can enhance properties such as conductivity and mechanical strength. chemimpex.com It is plausible that this compound could be similarly employed in the development of materials for electronics and engineering applications.

Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals is an important application. chemimpex.com The difluorophenyl moiety is a common motif in many biologically active compounds, and the ability to introduce this group via Suzuki coupling or other reactions makes this compound a valuable tool in medicinal chemistry.

Precursor for Liquid Crystal Emitters and Organic Light-Emitting Diodes

While direct studies detailing the use of this compound in commercial liquid crystal emitters or Organic Light-Emitting Diodes (OLEDs) are not extensively documented in public literature, its structural motifs are highly relevant to the field of materials science. Organoboron compounds, particularly those with tailored electronic and photophysical properties, are integral to the development of advanced materials. Three-coordinate organoboron compounds are recognized as promising candidates for OLED materials due to their potential for bright luminescence and high stability.

Fluorinated aromatic compounds are frequently incorporated into OLED materials to enhance performance. The introduction of fluorine can improve thermal stability and tune the energy levels of the molecules, which is critical for efficient charge injection and transport in OLED devices. Boronic acids serve as versatile precursors for creating the complex conjugated systems required for emissive layers, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Therefore, this compound represents a potential precursor for synthesizing novel host or dopant materials for next-generation displays and lighting.

Intermediates in the Synthesis of Pharmaceutical and Agrochemical Candidates

A significant application of fluorinated phenylboronic acids lies in their role as intermediates in the synthesis of new pharmaceutical and agrochemical compounds. nbinno.comchemimpex.com The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form carbon-carbon bonds, is one of the most widely used reactions in drug discovery. researchgate.net

The structural features of this compound are particularly advantageous in this context:

Fluorine Atoms: The inclusion of fluorine can profoundly alter a molecule's properties, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. mdpi.comnih.gov These modifications are critical for developing effective drug candidates.

Ethoxy Group: This group can influence the lipophilicity and solubility of the final compound, affecting its pharmacokinetic profile.

Boronic Acid Moiety: This functional group provides a reactive handle for efficiently coupling the fluorinated phenyl ring to other molecular fragments, enabling the construction of complex and diverse chemical libraries for screening. chemimpex.com

The closely related compound, 2,6-Difluoro-3-methoxyphenylboronic acid, is noted for its role as a key intermediate in synthesizing biologically active compounds for drug discovery. chemimpex.com By extension, this compound serves a similar and crucial function as a building block for creating novel therapeutic and crop protection agents.

Exploration in the Synthesis of Polymers with Pendent Boronic Acid Groups

The synthesis of polymers featuring boronic acid groups along their side chains is an active area of research, driven by the unique responsive properties of the boronic acid moiety. These polymers can interact with diol-containing molecules, such as saccharides, leading to applications in biosensors, self-regulating drug delivery systems, and self-healing materials. researchgate.net

Common synthetic strategies involve the polymerization of monomers that already contain a protected or unprotected boronic acid group. While specific examples of polymerizing this compound are not prominent, it stands as a viable candidate for creating such functional polymers. Its incorporation as a monomer could yield polymers with specific attributes:

pH and Diol Responsiveness: The core functionality of the pendent boronic acid group would be retained.

Modified Acidity: The electron-withdrawing fluorine atoms would increase the Lewis acidity of the boronic acid group. nih.gov This can lower the pH at which it effectively binds to diols, making the resulting polymer responsive under physiological conditions. researchgate.netnih.gov

| Application Area | Role of this compound | Key Structural Features and Their Contribution |

|---|---|---|

| OLEDs / Liquid Crystals | Potential Precursor | Fluorinated Phenyl Ring: Enhances thermal stability and tunes electronic properties. Boronic Acid: Versatile handle for Suzuki coupling to build conjugated systems. |

| Pharmaceuticals / Agrochemicals | Key Intermediate | Fluorine Atoms: Improve metabolic stability and binding affinity. Ethoxy Group: Modulates lipophilicity and pharmacokinetics. Boronic Acid: Enables efficient C-C bond formation. chemimpex.com |

| Functional Polymers | Potential Functional Monomer | Pendent Boronic Acid: Provides pH and diol responsiveness. Fluorine Atoms: Increase Lewis acidity for binding at lower pH. nih.gov |

Investigation in Biological and Medicinal Chemistry (Excluding Dosage/Administration)

The unique combination of a boronic acid functional group with a difluoro-ethoxy substituted phenyl ring makes this compound a compound of significant interest for biological and medicinal chemistry research.

Interaction with Biological Targets (e.g., Insulin (B600854) Stabilization via Computational Docking Studies)

The boronic acid moiety is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.gov This interaction is fundamental to many of its biological applications, as many essential biological molecules, including sugars, glycoproteins, and RNA, contain diol functionalities. This property is the basis for developing glucose-responsive systems for insulin delivery, where boronic acid-containing polymers interact with glucose. researchgate.net

While specific computational docking studies for this compound with insulin are not publicly available, this class of compounds is a prime candidate for such investigations. Computational docking is a powerful tool used to predict how a molecule might bind to a biological target. For this compound, studies could explore its potential to interact with diol-containing residues on the surface of proteins like insulin or other glycoproteins, potentially influencing their stability or activity. The increased Lewis acidity due to the fluorine atoms could enhance the strength of these interactions at physiological pH. nih.gov

Role in Receptor Binding and Structure-Activity Relationships

In drug design, understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound. For this compound, each component of its structure is expected to play a distinct role in its potential interaction with biological receptors. nih.gov

Boronic Acid Group: Can act as a key binding element, for instance, by mimicking the tetrahedral intermediate of peptide hydrolysis in proteasome inhibitors or acting as a bioisostere for carboxylic acids. mdpi.com

Difluoro Substitution: The two fluorine atoms significantly impact the electronic environment of the phenyl ring. They can modulate the pKa of the boronic acid, alter the molecule's conformation, and participate in specific interactions with receptor sites, such as hydrogen bonding or halogen bonding. This fluorination can lead to enhanced binding affinity and selectivity. mdpi.comnih.gov

Ethoxy Group: This substituent affects the compound's size, shape, and lipophilicity, which are critical factors for how it fits into a receptor's binding pocket and its ability to cross biological membranes.

The complex interplay between these features makes fluorinated boronic acids valuable probes for establishing robust SAR models in drug development. acs.org

Potential as Scaffolds for Drug Discovery

A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to create a library of related compounds for drug screening. This compound is an excellent example of a privileged scaffold for drug discovery. nbinno.commdpi.com

Its value stems from the combination of the versatile reactivity of the boronic acid group with the powerful modulating effects of its substituents. The boronic acid allows chemists to easily attach this fluorinated phenyl core to a wide range of other molecular fragments using reactions like Suzuki-Miyaura coupling. chemimpex.comresearchgate.net This enables the rapid generation of diverse molecules. The fluorine and ethoxy groups provide built-in features known to improve drug-like properties, such as metabolic stability and target affinity. mdpi.comnih.gov This pre-optimization makes the scaffold highly attractive for developing new inhibitors for enzymes like proteasomes or kinases, areas where boronic acids and fluorinated compounds have already shown significant success. mdpi.com

| Area of Investigation | Potential Role of the Compound | Underlying Chemical Principle |

|---|---|---|

| Biological Target Interaction | Probe for diol-containing biomolecules | Reversible covalent bonding between the boronic acid and diols (e.g., on glycoproteins). nih.gov |

| Receptor Binding & SAR | Modulator of binding affinity and selectivity | The boronic acid acts as a binding anchor, while fluorine and ethoxy groups fine-tune electronic and steric interactions. mdpi.comnih.gov |

| Drug Discovery Scaffolds | Core structure for chemical library synthesis | Combines versatile reactivity for diversification (via the boronic acid) with embedded drug-like properties (from fluorine and ethoxy groups). nbinno.commdpi.com |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,6-Difluoro-3-ethoxyphenylboronic acid. By examining the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹¹B, and ¹⁹F, NMR provides unambiguous evidence of the compound's structure.

Proton NMR (¹H NMR) spectroscopy identifies the number and types of hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the ethoxy group and the aromatic protons. The ethoxy group presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern. The aromatic region displays complex multiplets due to coupling between the hydrogen atoms and the adjacent fluorine atoms. The broad singlet corresponds to the two hydroxyl protons on the boronic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 - 6.95 | m | 1H | Aromatic CH |

| ~6.85 - 6.75 | m | 1H | Aromatic CH |

| ~5.90 | br s | 2H | B(OH)₂ |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. chemicalbook.com The spectrum shows distinct signals for each carbon atom, with the chemical shifts influenced by the electronegative fluorine and oxygen atoms. The carbons directly bonded to fluorine exhibit large C-F coupling constants.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~160-155 | Aromatic C-F |

| ~150-145 | Aromatic C-O |

| ~120-110 | Aromatic C-H |

| ~110-100 | Aromatic C-B |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Boron-11 NMR (¹¹B NMR) is particularly useful for studying boron-containing compounds. nih.gov It provides direct insight into the coordination state and chemical environment of the boron atom. For this compound, the boron atom is in a trigonal planar geometry (sp² hybridized). This typically results in a single, broad resonance in the ¹¹B NMR spectrum in the range of 18-30 ppm, consistent with other arylboronic acids. researchgate.netnsf.gov The presence of a single peak confirms the boronic acid functionality and the absence of significant amounts of the corresponding boronate ester or other boron species under standard analytical conditions. nsf.gov The chemical shift can be influenced by solvent and pH. researchgate.netescholarship.org

| Chemical Shift (δ) ppm | Line Shape | Assignment |

|---|---|---|

| 18 - 30 | Broad | sp² Boron (Trigonal) |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique for characterization. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. ehu.es The two fluorine atoms on the aromatic ring are in different chemical environments relative to the ethoxy and boronic acid groups, leading to two distinct signals. These signals will appear as multiplets due to coupling to each other (F-F coupling) and to adjacent aromatic protons (H-F coupling). The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for confirming the substitution pattern on the aromatic ring. ehu.esrsc.org

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

|---|---|---|

| -110 to -130 | Multiplet | F (ortho to -B(OH)₂) |

| -120 to -140 | Multiplet | F (ortho to -OEt) |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, measure the vibrations of bonds within a molecule, providing a "fingerprint" unique to the compound.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. A very broad absorption in the high-frequency region is indicative of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. Strong absorptions are observed for the C-F bonds, and characteristic peaks for the aromatic ring and the C-O-C ether linkage are also present. The B-O stretching vibration is a key indicator of the boronic acid moiety. researchgate.net

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch (Boronic Acid) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1620, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1350 | Strong | B-O Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Ether) |

| ~1100 | Strong | C-F Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. It provides a detailed fingerprint of the covalent bonds present, offering insights into the molecular structure. For this compound, FT-Raman spectroscopy is anticipated to reveal characteristic vibrations of the substituted benzene (B151609) ring, the boronic acid group, and the ethoxy substituent.

Although a specific FT-Raman spectrum for this compound is not available in the reviewed literature, analysis of related compounds such as 2-fluorophenylboronic acid and 3-fluorophenylboronic acid allows for the prediction of key spectral features. researchgate.netnih.gov The development of near-infrared FT-Raman spectroscopy has made it possible to acquire high-quality spectra of many materials, as it is highly sensitive to chromophoric structures. acs.orgusda.gov

Key expected Raman bands would include:

C-F Stretching Modes: The carbon-fluorine stretching vibrations are typically strong and appear in the 1100-1350 cm⁻¹ region. researchgate.net For a difluoro-substituted ring, multiple bands are expected.

Aromatic C-C Stretching: The stretching vibrations of the benzene ring typically appear in the 1400-1620 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these bands. researchgate.net

B-O-H Bending and B-C Stretching: Vibrations associated with the boronic acid moiety, such as B-O-H in-plane and out-of-plane bending and B-C stretching, are expected at lower frequencies. The B-C stretching mode for similar compounds has been assigned around 1070-1184 cm⁻¹. researchgate.net

Ethoxy Group Vibrations: Characteristic C-H stretching and bending modes from the ethyl group would be observed, typically in the 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. C-O stretching from the ether linkage would also be present.

Vibrational Assignments and Conformational Analysis

Detailed vibrational assignments for this compound would be accomplished by combining experimental FT-Raman and FT-IR data with theoretical calculations, typically using Density Functional Theory (DFT). This approach, widely applied to substituted phenylboronic acids, allows for the precise assignment of each observed vibrational band to a specific atomic motion within the molecule. researchgate.netnih.gov

Conformational analysis is critical for phenylboronic acids due to the rotational freedom around the C-B and B-O bonds. For this compound, several conformers are possible, primarily differing in the orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring. The two main conformers are typically referred to as syn and anti. Computational studies on monosubstituted and difluorinated phenylboronic acids have shown that the relative stability of these conformers is governed by a delicate balance of steric effects, resonance stabilization (πCC→pB interaction), and intramolecular hydrogen bonding. beilstein-journals.orgresearchgate.net For instance, in 2-fluorophenylboronic acid, an intramolecular OH···F hydrogen bond is a key stabilizing interaction that dictates the preferred conformation. beilstein-journals.org A similar intramolecular interaction could be possible in the target molecule, influencing its geometry.

The table below presents the predicted key vibrational modes and their assignments for this compound, based on data from analogous compounds. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3000-2850 | ν(C-H) | Symmetric/Asymmetric C-H stretching of CH₃ and CH₂ |

| ~1620-1580 | ν(C=C) | Aromatic ring C=C stretching |

| ~1470-1400 | ν(C=C) | Aromatic ring C=C stretching |

| ~1350-1100 | ν(C-F) | C-F stretching |

| ~1250 | ν(C-O) | Aryl-O-C asymmetric stretching |

| ~1180 | ν(B-C) | B-C stretching |

| ~1070 | ν(B-OH) | B-OH stretching |

| ~880 | γ(C-H) | Ring C-H out-of-plane bending |

| ~750 | δ(B-O-H) | B-O-H out-of-plane bending |

| This is a predictive table based on analogous compounds. |

Mass Spectrometry Techniques (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. While specific experimental HRMS data for this compound from peer-reviewed literature is unavailable, predicted mass spectrometry data provides valuable information. uni.lu The analysis of arylboronic acids by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) is well-established. nih.gov

Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers) and can also form adducts with solvents or matrix molecules in the mass spectrometer. nih.govnih.gov Therefore, the resulting mass spectrum can be complex. HRMS would be able to distinguish between these different species.

The table below shows predicted monoisotopic masses for various adducts of this compound (C₈H₉BF₂O₃, Exact Mass: 202.06128 Da), which would be targets for identification in an HRMS experiment. uni.lu

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₀BF₂O₃]⁺ | 203.06856 |

| [M+Na]⁺ | [C₈H₉BF₂O₃Na]⁺ | 225.05050 |

| [M-H]⁻ | [C₈H₈BF₂O₃]⁻ | 201.05400 |

| [M+K]⁺ | [C₈H₉BF₂O₃K]⁺ | 241.02444 |

| [M+NH₄]⁺ | [C₈H₁₃BF₂O₃N]⁺ | 220.09510 |

| [M+H-H₂O]⁺ | [C₈H₈BF₂O₂]⁺ | 185.05854 |

| Data sourced from computational predictions. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. dntb.gov.ua There are no published crystal structures for this compound in the Cambridge Structural Database or other reviewed sources.

However, extensive crystallographic studies on other phenylboronic acid derivatives reveal common structural motifs. nih.govrsc.orgnih.gov Phenylboronic acids typically form hydrogen-bonded dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimeric units then often self-assemble into higher-order structures like ribbons or sheets through further intermolecular interactions. rsc.org

Spectroscopic Studies on Conformational Isomers and Solvent Effects

The study of conformational isomers and the influence of solvents on them is crucial for understanding a molecule's behavior in solution. As discussed previously (Section 5.2.3), this compound can exist in different conformations due to rotation around the C-B bond. beilstein-journals.orgresearchgate.net Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are particularly sensitive to these conformational changes and the local chemical environment.

The choice of solvent can significantly impact the equilibrium between different conformers. Polar solvents can stabilize more polar conformers and can also disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. Studies on other difluoroborane (B8323493) complexes have shown that changes in solvent polarity can lead to shifts in absorption and emission spectra (solvatochromism), which can be analyzed to understand the electronic properties of the ground and excited states. nih.gov

For this compound, one would expect the conformational equilibrium and spectroscopic properties to be solvent-dependent. For example, in a non-polar solvent, a conformation stabilized by an intramolecular O-H···F bond might be favored. In a polar, hydrogen-bond-accepting solvent like DMSO, this intramolecular bond could be disrupted in favor of intermolecular hydrogen bonds with the solvent, potentially leading to observable changes in NMR chemical shifts or UV-Vis absorption maxima.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Boronic Acid Transformations

The transformation of boronic acids is intrinsically linked to the power of catalysis. The development of novel catalytic systems is a primary focus of current research, aiming to enhance reaction efficiency, selectivity, and scope. For fluorinated arylboronic acids, this is particularly critical due to their unique reactivity.

Recent advancements include the use of heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, for Suzuki-Miyaura coupling reactions. These systems offer excellent versatility and high conversion rates for reactions involving fluorinated substrates, with the added benefit of being recyclable, which aligns with the principles of green chemistry. Research has shown that the electronic properties of substituents on the phenylboronic acid, such as the electron-withdrawing nature of fluorine, can influence the reaction's effectiveness.

Beyond traditional palladium catalysis, rhodium-catalyzed reactions are also emerging. For instance, the Rh-catalyzed arylation of fluorinated ketones with arylboronic acids provides an efficient route to fluorinated alcohols in high yields under mild conditions. nih.gov Such methodologies expand the toolkit available to chemists for incorporating fluorinated aryl moieties into diverse molecular frameworks.

Furthermore, direct fluorination of aryl boronic acids using reagents like acetyl hypofluorite, derived from diluted fluorine, is a promising area. nih.gov This method allows for rapid and selective electrophilic fluorination, which is valuable for synthesizing fluorinated molecules for applications in drug discovery and positron emission tomography (PET). nih.gov

| Catalytic System | Reaction Type | Key Advantages | Relevant Research Finding |

|---|---|---|---|

| G-COOH-Pd-10 (Pd nanoparticles on modified graphene) | Suzuki-Miyaura Coupling | Heterogeneous, recyclable, high conversion rates. | Effective for coupling various fluorinated biphenyl (B1667301) derivatives. |

| Rhodium-based catalysts | Arylation of fluorinated ketones | High yields, mild reaction conditions. | Provides access to complex fluorinated alcohols. nih.gov |

| Acetyl Hypofluorite (AcOF) | Electrophilic Fluorination | Fast, selective, suitable for PET applications. | Enables direct fluorination of aryl boronic acids. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting chemical reactivity. For boronic acid transformations, computational modeling is providing unprecedented insights into reaction mechanisms, which can guide the development of new synthetic methods.

DFT studies have been employed to elucidate the role of the base in the transmetalation step of the Suzuki-Miyaura reaction, a crucial part of the catalytic cycle. acs.org These calculations help to evaluate different mechanistic proposals, such as whether the base first interacts with the palladium complex or the organoboronic acid. acs.org Such studies have strongly suggested that the main mechanism begins with the reaction between the base and the organoboronic acid. acs.org

Computational models are also used to investigate the structure and reactivity of different boronic acid isomers and conformers. nih.gov For instance, DFT calculations can determine the relative stability of cis- and trans-isomers of substituted phenylboronic acids, providing valuable information for predicting their behavior in reactions. nih.gov Furthermore, computational analysis is being used to understand the influence of fluorine atoms on the properties of organic molecules, which is highly relevant for compounds like 2,6-Difluoro-3-ethoxyphenylboronic acid. acs.orgemerginginvestigators.org These studies can predict how fluorination affects chemical stability and reactivity. emerginginvestigators.org

| Computational Method | Area of Investigation | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Suzuki-Miyaura Reaction Mechanism | Elucidation of the role of the base and the energetics of the transmetalation step. acs.org |

| DFT and Conformational Analysis | Structure and Stability of Boronic Acid Isomers | Prediction of the most stable conformers and isomers of substituted phenylboronic acids. nih.gov |

| Quantum Chemistry Calculations | Effects of Fluorination | Understanding how fluorine substitution impacts molecular geometry, stability, and reactivity. emerginginvestigators.org |

Exploration of New Materials Science Applications

The unique properties imparted by fluorine atoms make fluorinated organic compounds highly attractive for materials science. The high thermal stability and chemical inertness of the carbon-fluorine bond, combined with the electronic effects of fluorine, can lead to materials with novel optical and electrical properties.

Fluorinated aryl boronates are being explored as key building blocks for advanced materials. acs.org For example, they are used in the synthesis of fluorinated oligophenyls and fluoroarene-thiophene oligomers, which have applications as semiconductors. acs.org They are also used to create derivatives of compounds like 9,9'-spirobifluorene for use in Organic Light-Emitting Diodes (OLEDs). acs.org The ability to precisely introduce fluorine atoms into aromatic systems via boronic acids like this compound is a powerful strategy for tuning the properties of these materials.

Computational studies are also playing a role in this area, for instance, by investigating how fluorine functionalization of materials like metal-organic frameworks (MOFs) can be used to capture pollutants from water. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The way chemical synthesis is performed is undergoing a revolution, with a move away from traditional batch processes towards continuous flow chemistry and automated synthesis. These technologies offer numerous advantages, including improved safety, scalability, and the potential for high-throughput experimentation.

The synthesis of boronic acids is well-suited to flow chemistry. researchgate.net Simple continuous flow setups have been developed for the multigram-scale synthesis of various boronic acids with reaction times of less than a second and high throughput. researchgate.net These systems allow for precise temperature control and efficient mixing, which is particularly important when working with highly reactive intermediates like organolithium species. researchgate.net

Looking further ahead, the integration of flow chemistry with artificial intelligence (AI) and robotics is set to transform chemical synthesis. aalto.fisemanticscholar.org Automated platforms are being developed that can design synthetic routes using AI and then execute them using robotic arms to reconfigure modular flow reactors. aalto.fi This approach has the potential to greatly accelerate the discovery and optimization of new molecules, including those derived from fluorinated phenylboronic acids. semanticscholar.org

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Difluoro-3-ethoxyphenylboronic acid?

- Methodological Answer : The synthesis typically involves halogenation and Suzuki-Miyaura coupling. A plausible route starts with 2,6-difluoro-3-ethoxyphenyl bromide or iodide as the precursor. Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions yields the boronic acid. Optimize solvent (THF or DMF) and temperature (80–100°C) to enhance boronation efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to remove residual catalysts .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :